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Compound of Interest

Compound Name: 1-Methyl-1H-indazol-4-ol

Cat. No.: B186704 Get Quote

This technical guide provides a comprehensive overview of 1-Methyl-1H-indazol-4-ol, a
heterocyclic compound of interest to researchers, scientists, and drug development

professionals. This document covers its chemical identity, plausible synthetic routes, and

potential biological significance, drawing parallels from the well-established pharmacology of

the broader indazole class of molecules.

Chemical Identity and Properties
1-Methyl-1H-indazol-4-ol, also known by its IUPAC name, is a substituted indazole. The

indazole scaffold is a prominent feature in many biologically active compounds and is

considered a "privileged" structure in medicinal chemistry.

Identifier Value Reference

IUPAC Name 1-Methyl-1H-indazol-4-ol

Synonyms

4-Hydroxy-1-methyl-1H-

indazole, Indazol-4-ol, 1-

methyl-

CAS Number 144528-23-4 [1]

Molecular Formula C₈H₈N₂O

Molecular Weight 148.16 g/mol [2]
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Plausible Synthetic Methodologies
While specific experimental protocols for the synthesis of 1-Methyl-1H-indazol-4-ol are not

readily available in the cited literature, a plausible synthetic route can be conceptualized based

on established methods for analogous indazole derivatives. A common strategy involves the

construction of the indazole ring followed by or preceded by methylation and functional group

interconversion. A potential synthetic workflow is outlined below.

Conceptual Experimental Protocol: Synthesis from 4-
Nitro-1H-indazole
A potential route to 1-Methyl-1H-indazol-4-ol could involve the N-methylation of a protected 4-

hydroxyindazole or, more practically, the conversion of a more readily available starting

material like 4-nitro-1H-indazole.

Step 1: N-Methylation of 4-Nitro-1H-indazole

This step introduces the methyl group at the N1 position of the indazole ring.

Materials: 4-Nitro-1H-indazole, Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF),

Methyl Iodide (CH₃I).

Procedure:

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an

inert nitrogen atmosphere at 0 °C, add a solution of 4-nitro-1H-indazole (1.0 equivalent) in

anhydrous THF dropwise.

Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete

deprotonation.

Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by the slow addition of a saturated

aqueous solution of ammonium chloride (NH₄Cl).

Extract the product with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 1-methyl-4-nitro-

1H-indazole.

Step 2: Reduction of the Nitro Group to an Amine

The nitro group is reduced to an amine, which can then be converted to a hydroxyl group.

Materials: 1-Methyl-4-nitro-1H-indazole, Palladium on Carbon (10% Pd/C), Ethanol,

Hydrogen gas.

Procedure:

To a solution of 1-methyl-4-nitro-1H-indazole (1.0 equivalent) in ethanol in a hydrogenation

vessel, add 10% Pd/C (10 mol %).

Purge the vessel with hydrogen gas and stir the reaction mixture under a hydrogen

atmosphere (e.g., balloon pressure) at room temperature for 4-6 hours.[3]

Monitor the reaction progress by TLC.

Upon completion, filter the reaction mixture through a pad of Celite® to remove the

catalyst.[3]

Concentrate the filtrate under reduced pressure to obtain 1-methyl-1H-indazol-4-amine.

Step 3: Diazotization and Hydrolysis to the Phenol

The amino group is converted to a diazonium salt, which is subsequently hydrolyzed to the

desired hydroxyl group.
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Materials: 1-Methyl-1H-indazol-4-amine, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄),

Water.

Procedure:

Dissolve 1-methyl-1H-indazol-4-amine (1.0 equivalent) in an aqueous solution of sulfuric

acid at 0-5 °C.

Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining

the temperature below 5 °C.

Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

Slowly heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the

corresponding phenol.

After the evolution of nitrogen gas ceases, cool the reaction mixture.

Neutralize the mixture and extract the product with a suitable organic solvent.

Dry the organic layer and concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization to yield 1-Methyl-
1H-indazol-4-ol.

4-Nitro-1H-indazole 1. N-Methylation
(NaH, CH3I, THF) 1-Methyl-4-nitro-1H-indazole 2. Reduction

(H2, Pd/C) 1-Methyl-1H-indazol-4-amine 3. Diazotization & Hydrolysis
(NaNO2, H2SO4, H2O) 1-Methyl-1H-indazol-4-ol
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Plausible Synthetic Workflow for 1-Methyl-1H-indazol-4-ol.

Potential Biological Activity and Signaling Pathways
While direct biological data for 1-Methyl-1H-indazol-4-ol is not available in the reviewed

literature, the indazole scaffold is a core component of numerous pharmacologically active

molecules, particularly in oncology.[4][5] Derivatives of 1H-indazole have been identified as

potent inhibitors of various protein kinases.
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For instance, the compound GDC-0941, which contains a 1H-indazol-4-yl moiety, is a potent

inhibitor of Class I PI3 Kinases.[6] The PI3K/Akt signaling pathway is a critical regulator of cell

proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6]

Inhibition of this pathway by small molecules like GDC-0941 has shown promise in cancer

therapy.

Given the structural similarity, it is plausible that 1-Methyl-1H-indazol-4-ol could be

investigated for activity against protein kinases and other biological targets. The hydroxyl group

at the 4-position could potentially engage in hydrogen bonding interactions within the active site

of a target protein.
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Representative PI3K/Akt Signaling Pathway Modulated by Indazole Derivatives.
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Conclusion
1-Methyl-1H-indazol-4-ol is a member of the medicinally significant indazole family of

heterocyclic compounds. While specific data on its synthesis and biological activity are limited,

established synthetic methodologies for related compounds provide a clear path for its

preparation. The prevalence of the indazole scaffold in kinase inhibitors suggests that 1-
Methyl-1H-indazol-4-ol could be a valuable building block or lead compound for the

development of novel therapeutics, particularly in the area of oncology. Further research is

warranted to fully elucidate its chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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